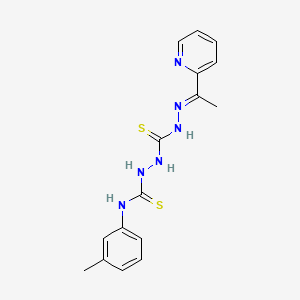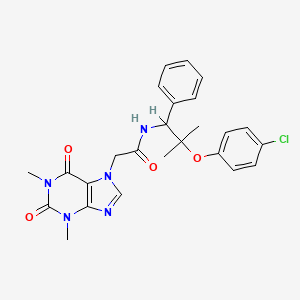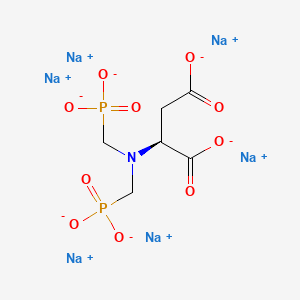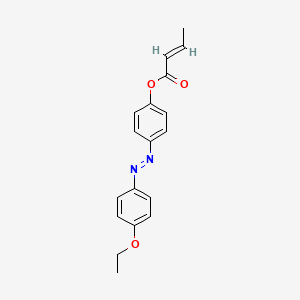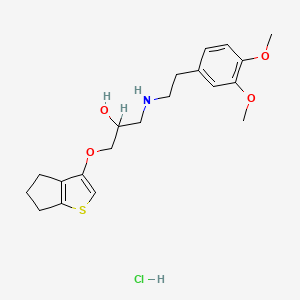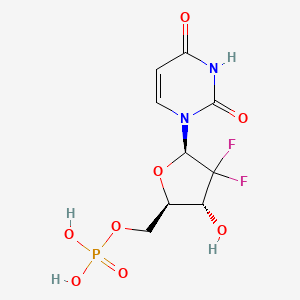
Unii-D1OE4mxz8A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid is a modified nucleoside containing fluorine in the sugar moietyThe substitution of fluorine for hydrogen in the sugar moiety enhances the biological activity and increases the chemical and metabolic stability of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves the introduction of fluorine atoms into the sugar moiety of uridine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated uridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation reactions can introduce different halogen atoms into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Bromine, iodine.
Major Products Formed
The major products formed from these reactions include difluorinated uridine derivatives, alcohols, and halogenated uridines .
Aplicaciones Científicas De Investigación
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated nucleosides.
Biology: Investigated for its antiviral properties, particularly against feline herpes virus.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The mechanism of action of 2’-deoxy-2’,2’-difluoro-5’-uridylic acid involves its incorporation into DNA or RNA, where it interferes with the replication process. The presence of fluorine atoms enhances the compound’s stability and resistance to enzymatic degradation. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxy-2’,2’-difluorocytidine: Known for its use in cancer treatment.
2’-Deoxy-2’,2’-difluoro-5-iodouridine: Exhibits antiviral activity against feline herpes virus.
2’-Deoxy-2’,2’-difluoro-5-bromouridine: Another antiviral compound with similar properties.
Uniqueness
2’-Deoxy-2’,2’-difluoro-5’-uridylic acid is unique due to its specific fluorination pattern, which enhances its biological activity and stability compared to other fluorinated nucleosides. This makes it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
139729-89-8 |
|---|---|
Fórmula molecular |
C9H11F2N2O8P |
Peso molecular |
344.16 g/mol |
Nombre IUPAC |
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H11F2N2O8P/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)13-2-1-5(14)12-8(13)16/h1-2,4,6-7,15H,3H2,(H,12,14,16)(H2,17,18,19)/t4-,6-,7-/m1/s1 |
Clave InChI |
APSMIPKDENVCML-QPPQHZFASA-N |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)COP(=O)(O)O)O)(F)F |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


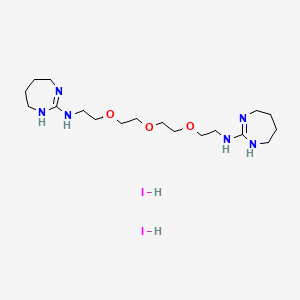
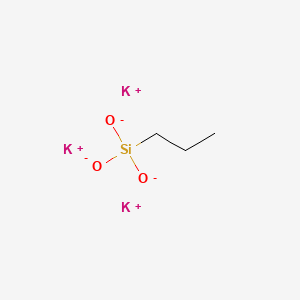
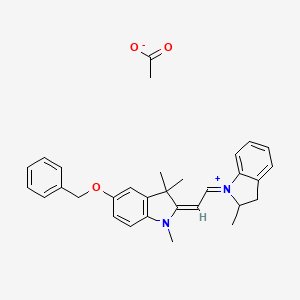
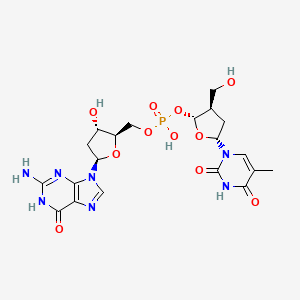

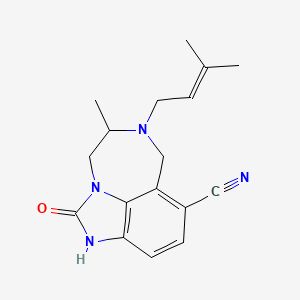
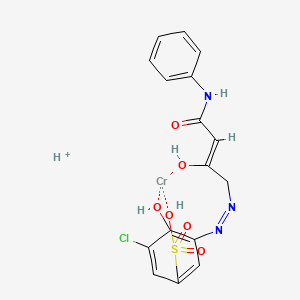
![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
